

A Historical Technical Guide to the Antibiotic Properties of Endomycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endomycin*

Cat. No.: *B1172361*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical overview of the antibiotic **Endomycin**, drawing from foundational patent literature. The information presented herein is based on the original discovery and characterization of this antibiotic, offering a glimpse into mid-20th century antibiotic research.

Introduction

Endomycin is an antibiotic substance that demonstrated a broad spectrum of activity against bacteria, fungi, and yeasts.^[1] It was first described in a patent filed in 1950 and granted in 1956.^[1] The substance was isolated from a strain of *Streptomyces* discovered in the Cache River Valley of Illinois.^[1] This guide summarizes the key technical data and methodologies from the original patent documentation.

Physicochemical Properties

Endomycin is described as a substance with the following characteristics:

- Molecular Weight: Approximately 1300 (cryoscopic determination in cyclopentanone) to 1450 (potentiometric titrations).^[1]
- Functional Groups: Potentiometric titrations indicated at least three functional groups of an acid-base character: a weak base ($pK_a \approx 2.5$), a weak acid ($pK_a \approx 5.5-6.5$), and a weaker

acid.[\[1\]](#)

- Solubility: Soluble in acidic and alkaline solutions.[\[1\]](#)
- Infrared Absorption Spectrum: The patent for **Endomycin** includes a distinctive infrared absorption spectrum with maxima at various wavelengths.[\[1\]](#)

Antimicrobial Spectrum

The in-vitro antimicrobial activity of **Endomycin** was evaluated against a range of microorganisms. The following table summarizes the available quantitative data from the original patent. The activity is expressed in dilution units, which represent the extent to which a substance can be diluted while still inhibiting the growth of the microorganism.

Microorganism	Type	Dilution Units (per milligram)
Aspergillus niger	Fungus	50,000
Saccharomyces cerevisiae	Yeast	50,000
Candida albicans	Yeast	25,000
Penicillium notatum	Fungus	25,000
Colletotrichum phomoides	Fungus	25
Fusarium lycopersici	Fungus	25
Pseudomonas aeruginosa	Gram-negative	100 (slight activity)
Gram-negative rod	Bacteria	100

Producing Microorganism

Endomycin is produced by a species of the genus *Streptomyces*.[\[1\]](#) The organism was isolated from a soil sample from the Cache River Valley in Illinois.[\[1\]](#) The patent describes its characteristics as differentiating it from *Streptomyces albus*. Key distinguishing features noted were its ability to hydrolyze starches and its reaction in litmus milk, where it produces an acid

reaction without peptonization after coagulation.[\[1\]](#) **Streptomyces** is a well-known genus of **Actinomycetota**, responsible for the production of a majority of clinically used antibiotics.

Experimental Protocols

The following sections detail the methodologies for the production and isolation of **Endomycin** as described in the original patent literature.[\[1\]](#)

Production of **Endomycin**

The production of **Endomycin** was achieved through the submerged aerobic fermentation of the producing **Streptomyces** strain.

1. Culture Medium: A suitable nutrient medium was prepared containing:

- A source of carbon (e.g., glucose, starch)
- A source of nitrogen (e.g., soybean meal, corn steep liquor, peptones)
- Mineral salts

2. Inoculation and Fermentation:

- A vegetative inoculum of the **Streptomyces** sp. was prepared by growing the organism in a suitable broth.
- The production medium was inoculated with this vegetative culture.
- The fermentation was carried out under submerged aerobic conditions at a temperature of approximately 28°C for a period of 2 to 5 days.

Isolation and Purification of **Endomycin**

The majority of the produced **Endomycin** was found to be associated with the mycelium.[\[1\]](#)

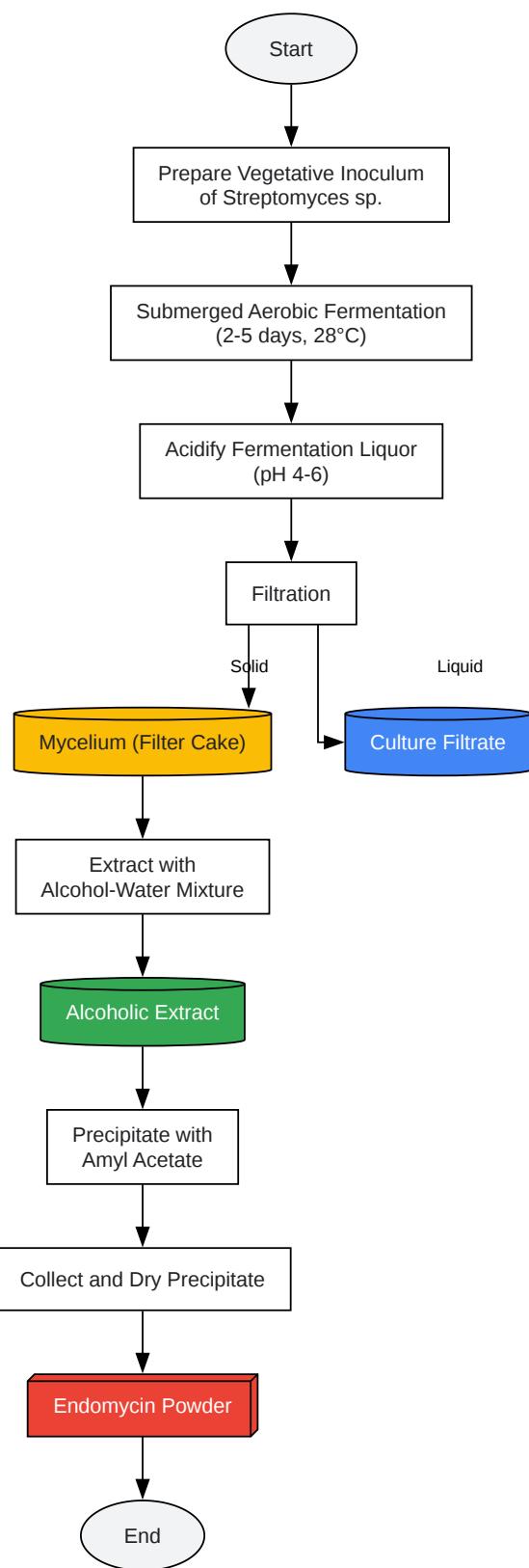
1. Mycelium Separation:

- The fermentation liquor was acidified to a pH of approximately 4-6.[\[1\]](#)

- The mycelium was then separated from the culture fluid by filtration.[1]

2. Extraction:

- The filter cake containing the mycelium was extracted with a low molecular weight alcohol, such as methanol or ethanol. The patent specifies that mixtures of lower molecular weight aliphatic alcohols and water (30-90% alcohol) were preferred.[1]


3. Purification:

- The alcoholic extract was then further purified. A described method involves mixing the extract with ethanol and then precipitating the **Endomycin** by the slow addition of amyl acetate.[1]
- The resulting precipitate was collected and dried under reduced pressure to yield **Endomycin** as a brown powder.[1]

Visualizations

Endomycin Production and Isolation Workflow

The following diagram illustrates the workflow for the production and isolation of **Endomycin** as detailed in the patent literature.

[Click to download full resolution via product page](#)

Caption: Workflow for the production and isolation of **Endomycin**.

Conclusion

The historical data on **Endomycin**, primarily derived from its original patent, reveals an antibiotic with a notable broad spectrum of activity, particularly against fungi and yeasts. The methodologies for its production and isolation are characteristic of the antibiotic discovery era of the mid-20th century. While the available information is limited and does not extend to a detailed mechanism of action or extensive clinical data, this technical guide serves as a valuable historical record for researchers in the field of antibiotic discovery and development. The obscurity of **Endomycin** in subsequent literature suggests it may not have progressed to widespread clinical use, a common fate for many antibiotic candidates from that period.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2746902A - Endomycin and process for its production - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Historical Technical Guide to the Antibiotic Properties of Endomycin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1172361#historical-research-on-the-antibiotic-properties-of-endomycin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com